![molecular formula C18H26N2O2 B5568602 2-(3,4-dimethoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5568602.png)
2-(3,4-dimethoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane, also known as DMT, is a chemical compound that belongs to the tryptamine family. It is a naturally occurring psychedelic substance that is found in many plants and animals. DMT is known for its powerful psychedelic effects and has been used for religious and spiritual purposes for thousands of years. In recent years, DMT has gained popularity as a subject of scientific research due to its potential therapeutic applications.
科学的研究の応用
Synthesis and Structural Studies :
- The compound has been utilized in the synthesis of various derivatives and analogs, demonstrating its potential as a building block in organic synthesis. For instance, Marshall and Partridge (1969) discussed the synthesis of bicyclo[4.3.1]decan-10-ols and their rearrangement to hydroazulenes, showcasing the compound's versatility in chemical transformations (Marshall & Partridge, 1969).
- Fernández et al. (1990) conducted a structural and conformational study of 6-hydroxy derivatives of the 1,3-dimethyl-1,3-diazoniatricyclo[3.3.1.1
3,7]decane system, highlighting its significance in conformational analysis (Fernández et al., 1990).
Photocycloaddition Approaches :
- In the field of photochemistry, Fort et al. (2014) explored a photochemical approach to synthesize conformationally restricted bis-pyrrolidines, starting from N-Boc-protected furanones. This research indicates the compound's relevance in developing photochemically active molecules (Fort et al., 2014).
Hydrogen Bonding and Structural Formation :
- The role of this compound in forming hydrogen-bonded layers and its influence on molecular structures was demonstrated by Bruyn et al. (1996). They studied its adduct formation with hexamethylenetetramine, contributing to the understanding of hydrogen bonding in complex molecules (Bruyn et al., 1996).
N-Acylation Methods :
- Thom and Kocieński (1992) presented a practical method for N-acylation involving the N-trimethylsilyl derivatives of related compounds, underscoring the compound's utility in functional group transformations (Thom & Kocieński, 1992).
Catalysis in Organic Synthesis :
- Tahmassebi et al. (2011) explored the use of related diazabicyclo compounds as catalysts in the synthesis of tetrahydrobenzo[b]pyran derivatives, indicating the potential catalytic applications of the compound (Tahmassebi et al., 2011).
Gas Chromatography Applications :
- Wu Bo (2012) utilized derivatives of the compound as stationary phases in capillary gas chromatography, demonstrating its application in analytical chemistry (Wu Bo, 2012).
Reaction with Diazonium Ions :
- The reactivity of the compound with diazonium salts was studied by Rivera and González-Salas (2010), contributing to the knowledge of its chemical behavior and potential in synthesis (Rivera & González-Salas, 2010).
作用機序
Safety and Hazards
The safety data sheet for a related compound, 3,4-Dimethoxyphenethylamine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing vapors, mist or gas, and to ensure adequate ventilation .
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-17-8-18(2)11-19(9-17)16(20(10-17)12-18)13-5-6-14(21-3)15(7-13)22-4/h5-7,16H,8-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLNULCAKOYTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CN(C1)C(N(C2)C3)C4=CC(=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cyclohexyl-1-{[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5568525.png)
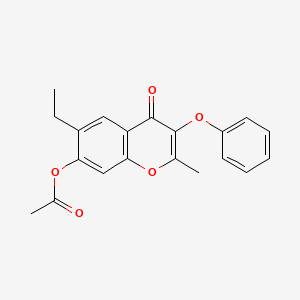
![6-methoxy-N,3-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B5568552.png)
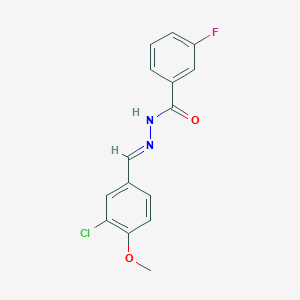
![2-benzyl-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B5568557.png)
![4-[(4-methoxyphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide](/img/structure/B5568562.png)
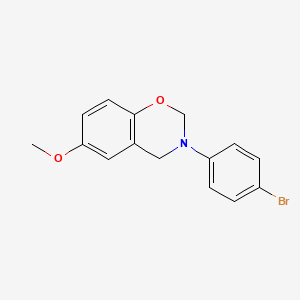
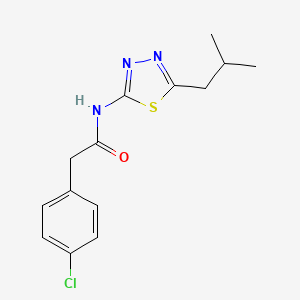
![4-[3-methyl-5-(phenoxymethyl)-2-furoyl]-1,4-oxazepan-6-ol](/img/structure/B5568594.png)
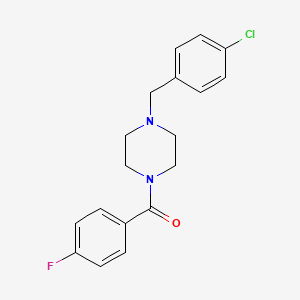
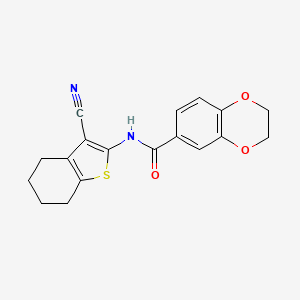
![5-[1-(4-chlorophenyl)ethylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5568617.png)
![7-(3-phenoxypropanoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5568618.png)

